molecular formula C17H21N3S B2976391 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-89-7

7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2976391
CAS RN: 338415-89-7
M. Wt: 299.44
InChI Key: GGLCBRRMZVZEAX-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various methods. One common approach involves the reaction of 2-chloroacetonitrile with methyl formate to give 2-chloro-3-oxopropanenitrile, which then reacts with 2,6-diamino-3,4 .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of “7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrrolo[2,3-d]pyrimidine compound would depend on its exact structure. These properties could include its solubility, stability, melting point, and reactivity .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines can vary depending on their specific structure and the target they interact with. Some pyrrolo[2,3-d]pyrimidines have been found to inhibit protein kinases, which can lead to a variety of biological effects .

Future Directions

Pyrrolo[2,3-d]pyrimidines are a promising class of compounds for the development of new therapeutic agents. Future research could focus on synthesizing new derivatives and evaluating their biological activity .

properties

IUPAC Name

4-methyl-2-methylsulfanyl-7-(4-propan-2-ylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-11(2)13-5-7-14(8-6-13)20-10-9-15-12(3)18-17(21-4)19-16(15)20/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLCBRRMZVZEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

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